molecular formula C6H6N2S B13462947 Dimethyl-1,3-thiazole-4-carbonitrile

Dimethyl-1,3-thiazole-4-carbonitrile

Cat. No.: B13462947
M. Wt: 138.19 g/mol
InChI Key: DWZDOAUTLLIYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with two methyl groups and a nitrile group at the 4-position. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Dimethyl-1,3-thiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl-1,3-thiazole-4-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 4-position and the two methyl groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)8-5(2)9-4/h1-2H3

InChI Key

DWZDOAUTLLIYSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.